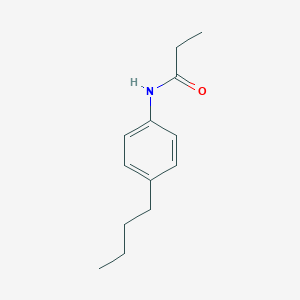
N-(4-butylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butylphenyl)propanamide, also known as Buphenyl, is a chemical compound that is widely used in scientific research due to its unique properties. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. Buphenyl is synthesized through a complex chemical process and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
N-(4-butylphenyl)propanamide works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of various physiological processes, including inflammation, pain, and fever. By inhibiting the activity of COX, N-(4-butylphenyl)propanamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(4-butylphenyl)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to reduce fever in animal models of infection. N-(4-butylphenyl)propanamide has been shown to have a good safety profile and is generally well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-butylphenyl)propanamide has several advantages as a reagent in laboratory experiments. It is readily available and relatively inexpensive compared to other reagents. It is also stable under a wide range of conditions, making it easy to handle and store. However, N-(4-butylphenyl)propanamide is not suitable for all types of experiments and may not be effective in all cases. It is important to carefully consider the specific experimental conditions before using N-(4-butylphenyl)propanamide as a reagent.
Orientations Futures
There are several potential future directions for research involving N-(4-butylphenyl)propanamide. One area of interest is the development of new drugs based on the structure of N-(4-butylphenyl)propanamide. Another area of interest is the exploration of the biochemical and physiological effects of N-(4-butylphenyl)propanamide in different animal models and in humans. Additionally, there is potential for the development of new applications for N-(4-butylphenyl)propanamide in fields such as medicine, agriculture, and environmental science. Further research is needed to fully understand the potential of N-(4-butylphenyl)propanamide and its applications in scientific research.
Méthodes De Synthèse
N-(4-butylphenyl)propanamide can be synthesized through a multistep process that involves the reaction of 4-butylbenzene with acetic anhydride to form 4-butylacetophenone. This intermediate is then reacted with hydroxylamine hydrochloride to form N-hydroxy-4-butylacetanilide. In the final step, this intermediate is reduced with sodium borohydride to form N-(4-butylphenyl)propanamide.
Applications De Recherche Scientifique
N-(4-butylphenyl)propanamide has been extensively studied for its various applications in scientific research. It is commonly used as a reagent in organic synthesis and is also used as a biochemical marker in metabolic studies. It has been shown to have anti-inflammatory, antipyretic, and analgesic effects, making it a potential candidate for the development of new drugs.
Propriétés
Formule moléculaire |
C13H19NO |
|---|---|
Poids moléculaire |
205.3 g/mol |
Nom IUPAC |
N-(4-butylphenyl)propanamide |
InChI |
InChI=1S/C13H19NO/c1-3-5-6-11-7-9-12(10-8-11)14-13(15)4-2/h7-10H,3-6H2,1-2H3,(H,14,15) |
Clé InChI |
BQQLNWHZIFNDGR-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC |
SMILES canonique |
CCCCC1=CC=C(C=C1)NC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



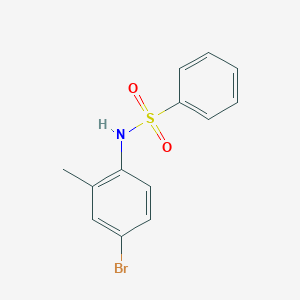
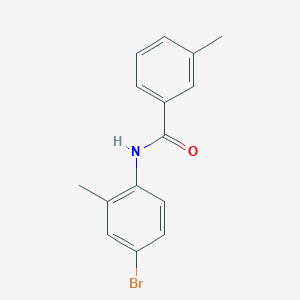
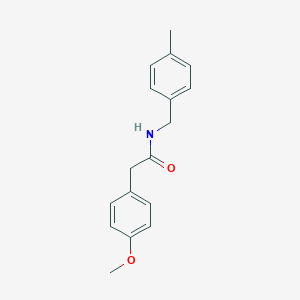

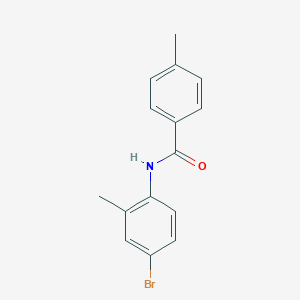
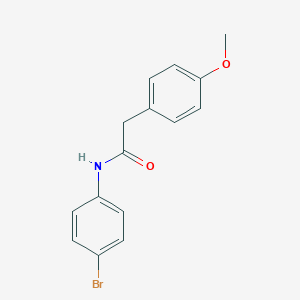

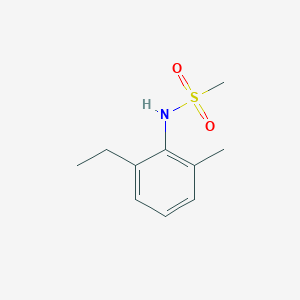
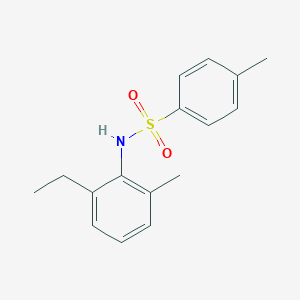
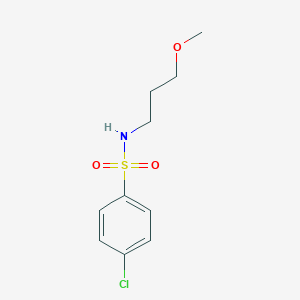
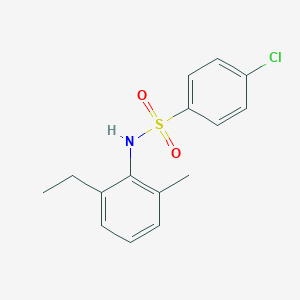
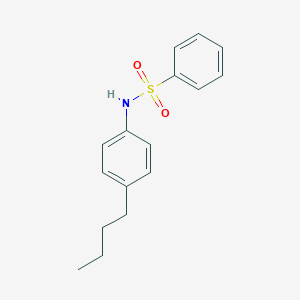
![Dimethyl 5-[(3-methylbenzoyl)amino]isophthalate](/img/structure/B291722.png)
![Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate](/img/structure/B291723.png)